![molecular formula C20H18N6O2S B2500697 N-[(2-methoxyphenyl)methyl]-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide CAS No. 894059-09-7](/img/structure/B2500697.png)
N-[(2-methoxyphenyl)methyl]-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
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Overview
Description
“N-[(2-methoxyphenyl)methyl]-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide” is a complex organic compound that contains several functional groups and rings . It has a methoxyphenyl group, a pyridinyl group, a triazolopyridazinyl group, and an acetamide group . These groups are connected by a methylene bridge and a sulfanyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups. The compound would likely exhibit a combination of aromatic and aliphatic character, with potential for various intermolecular interactions such as hydrogen bonding, pi stacking, and dipole-dipole interactions .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. The presence of various functional groups means that it could potentially undergo a wide range of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar and nonpolar regions in the molecule. Its melting and boiling points would be influenced by the strength of the intermolecular forces .Scientific Research Applications
Medicinal Chemistry Applications
The structure of N-[(2-methoxyphenyl)methyl]-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide is closely related to compounds exhibiting potent anticancer effects. For instance, compounds exhibiting a similar triazolopyridine core have been studied for their antiproliferative activities against human cancer cell lines. Modifications to these compounds, such as replacing the acetamide group with an alkylurea moiety, have shown to retain antiproliferative activity and inhibit PI3Ks and mTOR with reduced toxicity, suggesting potential applications in cancer therapy (Xiao-meng Wang et al., 2015).
Agricultural Chemistry Applications
In the context of agriculture, related triazolopyrimidine sulfonanilide compounds have been identified as effective herbicides with a broad spectrum of action. The mechanism involves inhibition of acetohydroxyacid synthase, a key enzyme in the biosynthesis of branched-chain amino acids in plants. This suggests potential applications of N-[(2-methoxyphenyl)methyl]-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide and its derivatives in the development of new herbicides (Chao-Nan Chen et al., 2009).
Mechanism of Action
Target of Action
The compound contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities .
Mode of Action
The specific mode of action would depend on the exact target of the compound. Triazole compounds are known to interact with their targets through hydrogen bonding, given their hydrogen bond accepting and donating characteristics .
Biochemical Pathways
The affected pathways would depend on the specific target of the compound. Triazole compounds have been found to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .
Pharmacokinetics
The ADME properties of the compound would depend on its specific chemical structure. Heterocyclic compounds like triazoles are known to manifest substituents around a core scaffold in defined three-dimensional representations, which can influence their pharmacokinetic properties .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. Given the wide range of pharmacological activities exhibited by triazole compounds, the effects could potentially be diverse .
Action Environment
Environmental factors such as pH can influence the action, efficacy, and stability of the compound. For example, at physiological pH, and especially in acidotic conditions, the tertiary amine in triazole compounds can become protonated and therefore positively charged, increasing the potency of these compounds .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O2S/c1-28-17-7-3-2-5-15(17)12-22-19(27)13-29-20-24-23-18-9-8-16(25-26(18)20)14-6-4-10-21-11-14/h2-11H,12-13H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHUHVSXXCQBOPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-methoxyphenyl)methyl]-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide |
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